molecular formula C7H3F5O2 B8216043 2,3-Difluoro-6-(trifluoromethoxy)phenol

2,3-Difluoro-6-(trifluoromethoxy)phenol

Cat. No.: B8216043
M. Wt: 214.09 g/mol
InChI Key: KLCUWIVWSHDVSJ-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-(trifluoromethoxy)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with two fluorine atoms at the 2- and 3-positions and a trifluoromethoxy (-OCF₃) group at the 6-position. Its molecular formula is C₇H₃F₅O₂, with a molecular weight of 238.10 g/mol (calculated).

Fluorinated phenols are of significant interest due to fluorine’s ability to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules . The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing effects and resistance to enzymatic degradation, making it a valuable substituent in drug design .

Properties

IUPAC Name

2,3-difluoro-6-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O2/c8-3-1-2-4(6(13)5(3)9)14-7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCUWIVWSHDVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2,3-Difluoro-6-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organometallic reagents for coupling reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

2,3-Difluoro-6-(trifluoromethoxy)phenol is utilized as a building block in the synthesis of more complex organofluorine compounds. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Can be oxidized to form quinones or other derivatives.
  • Reduction : Capable of being reduced to hydroquinones.
  • Substitution Reactions : The phenolic ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents.
  • Coupling Reactions : Participates in coupling reactions such as Suzuki–Miyaura coupling, which involves organoboron reagents and palladium catalysts.

Biology

In biological research, this compound is studied for its interactions with biological molecules and its potential as an enzyme inhibitor or pharmaceutical agent. The presence of fluorine atoms enhances binding affinity to molecular targets, increasing potency and selectivity. It has been noted for its potential applications in drug development due to improved pharmacokinetic properties.

Medicine

The compound's unique properties make it a candidate for developing fluorine-containing drugs. Its lipophilicity can enhance the bioavailability of pharmaceuticals. Research indicates that it may exhibit activity against certain pathogens and cancer cell lines, highlighting its potential therapeutic applications .

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials with enhanced stability and resistance to degradation. This makes it valuable in sectors such as agrochemicals and materials science.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related fluorinated compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, suggesting that compounds with similar structures could be effective against bacterial infections.

CompoundMIC (µg/mL)Bacterial Strain
DFT32Staphylococcus aureus
DFT64Escherichia coli

Antiparasitic Activity

Research has shown that derivatives of this compound exhibit antiparasitic properties. In vivo studies demonstrated effective reduction of parasite loads in infected models, indicating potential for treating diseases like schistosomiasis.

Cytotoxic Effects

In vitro studies on cancer cell lines revealed selective cytotoxicity of fluorinated phenols, particularly against MCF-7 breast cancer cells. The fluorinated structure contributes to its ability to interfere with cellular signaling pathways essential for cancer cell survival.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 2,3-Difluoro-6-(trifluoromethoxy)phenol with analogous fluorinated phenols:

Compound Name Molecular Formula Substituents Boiling Point (°C) Solubility Key Applications/Notes References
This compound C₇H₃F₅O₂ 2,3-diF; 6-OCF₃ Not reported Likely low water solubility Pharmaceutical intermediates
4-(Trifluoromethoxy)phenol C₇H₅F₃O₂ 4-OCF₃ 80 (at 15 mm Hg) Soluble in organic solvents Chemical synthesis intermediate
2,3-Difluoro-5-Bromophenol C₆H₃BrF₂O 2,3-diF; 5-Br Not reported Moderate in polar solvents Halogenation reactions
(2,3-Difluoro-6-methylphenyl)methanol C₈H₈F₂O 2,3-diF; 6-CH₃; -CH₂OH Not reported Hydrophilic due to -OH Specialty chemical synthesis
2,3-Dimethyl-4-(trifluoromethylthio)phenol C₉H₉F₃OS 2,3-diCH₃; 4-SCF₃ Not reported Low water solubility Agrochemical research

Key Observations:

  • Halogen vs. Trifluoromethoxy: Bromine at the 5-position (2,3-Difluoro-5-Bromophenol) increases molecular weight and polarizability, favoring electrophilic substitution, whereas -OCF₃ enhances metabolic stability .
  • Methyl vs. Trifluoromethoxy: The methyl group in (2,3-Difluoro-6-methylphenyl)methanol offers less electron withdrawal than -OCF₃, resulting in higher hydrophilicity due to the -CH₂OH moiety .

Biological Activity

2,3-Difluoro-6-(trifluoromethoxy)phenol is a fluorinated phenolic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features two fluorine atoms at the 2 and 3 positions and a trifluoromethoxy group at the 6 position of the phenolic ring. This specific arrangement enhances its lipophilicity and binding affinity to biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The presence of fluorine atoms increases the compound's potency and selectivity for these molecular targets. It has been shown to act as an enzyme inhibitor, which is crucial in various therapeutic contexts, including anti-cancer and anti-inflammatory applications.

1. Antimicrobial Activity

Research indicates that compounds with similar fluorinated structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that fluorinated phenols can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 40 to 50 µg/mL against various pathogens .

2. Anticancer Potential

Fluorinated compounds are often evaluated for their anticancer properties. Preliminary studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for related fluorinated derivatives have shown promising results, indicating potential efficacy against breast and pancreatic cancer cell lines .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as topoisomerase I, which is crucial in DNA replication processes. Similar compounds have shown IC50 values in the low micromolar range, suggesting a strong potential for this compound as an enzyme inhibitor .

Case Studies

Several studies have explored the biological effects of related fluorinated compounds:

  • Study on Topoisomerase I Inhibition: A study reported that a structurally similar compound exhibited potent inhibition of E. coli topoisomerase I with an IC50 value of 1.95 µM .
  • Antimicrobial Activity Study: Another research highlighted that certain fluorinated phenols demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ceftriaxone .

Comparative Analysis

The biological activity of this compound can be compared with other fluorinated compounds:

CompoundStructure CharacteristicsBiological Activity
This compound Difluoro and trifluoromethoxy groupsPotential enzyme inhibitor
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol Additional fluorine atomsEnhanced chemical reactivity
2,6-Difluoro-3-methylphenol Lacks trifluoromethoxy groupReduced lipophilicity
2,3,6-Trifluorophenol Fewer fluorine atomsDifferent reactivity profile

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